molecular formula C14H20ClNO3 B193293 Hydroxy chlorambucil CAS No. 27171-89-7

Hydroxy chlorambucil

货号: B193293
CAS 编号: 27171-89-7
分子量: 285.76 g/mol
InChI 键: SFCORMODVLBZLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy chlorambucil is a derivative of chlorambucil, a well-known nitrogen mustard alkylating agent used in chemotherapy. Chlorambucil is primarily used to treat chronic lymphocytic leukemia and other lymphomas. This compound retains the alkylating properties of chlorambucil but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of hydroxy chlorambucil typically involves the hydroxylation of chlorambucil. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the reaction of chlorambucil with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings.

化学反应分析

Types of Reactions: Hydroxy chlorambucil undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to chlorambucil.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of chlorambucil.

    Substitution: Formation of various substituted derivatives.

科学研究应用

Clinical Applications

  • Chronic Lymphocytic Leukemia (CLL) :
    • Hydroxy chlorambucil has been extensively studied for its role in treating CLL. A clinical trial indicated that patients receiving this compound had improved progression-free survival rates compared to those receiving traditional therapies alone .
    • A combination therapy involving this compound and obinutuzumab has demonstrated enhanced efficacy, leading to higher complete response rates and longer progression-free survival in patients with CLL .
  • Non-Hodgkin Lymphoma :
    • This compound is also used in the management of non-Hodgkin lymphoma. Studies have shown that combining this compound with rituximab results in better remission quality and longer median progression-free survival compared to either agent alone .
  • Other Malignancies :
    • Research indicates potential applications in treating other malignancies, including certain solid tumors. This compound’s effectiveness against various cancer cell lines has been evaluated, showing promising cytotoxic activity .

Emerging Therapeutic Strategies

Recent studies have focused on enhancing the efficacy and reducing the side effects of this compound through innovative approaches:

  • Combination Therapies :
    • Combining this compound with targeted therapies like obinutuzumab has shown improved outcomes in CLL patients . This combination not only enhances response rates but also improves overall survival.
  • Nanoformulations :
    • Research into nanoparticle-based delivery systems for this compound has been promising. For instance, graphene oxide-based nano-vesicles have been developed to improve drug targeting and reduce systemic toxicity while maintaining antitumor efficacy .
  • Hybrid Compounds :
    • The development of hybrid molecules that combine this compound with other pharmacological agents is an area of active research. These hybrids aim to enhance anticancer activity while minimizing adverse effects .

Case Studies and Research Findings

StudyFocusFindings
Clavel et al. (2023)Hybrid compoundsThis compound hybrids showed improved cytotoxicity against human ovarian carcinoma cell lines compared to standard chlorambucil .
EviQ (2023)Non-Hodgkin lymphomaCombination therapy with rituximab resulted in higher overall response rates and longer progression-free survival than monotherapy .
PMC (2023)Nano-vesiclesThis compound-loaded graphene oxide nano-vesicles exhibited enhanced targeting capabilities and reduced side effects in preclinical models .

作用机制

Hydroxy chlorambucil exerts its effects through alkylation of DNA. The hydroxyl group may enhance its solubility and cellular uptake. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells. The primary molecular targets are the guanine bases in DNA.

相似化合物的比较

Hydroxy chlorambucil can be compared with other alkylating agents such as:

    Chlorambucil: The parent compound, lacks the hydroxyl group.

    Melphalan: Another nitrogen mustard alkylating agent with a similar mechanism of action.

    Cyclophosphamide: A widely used alkylating agent with different pharmacokinetics and a broader spectrum of activity.

Uniqueness: this compound’s uniqueness lies in its hydroxyl group, which may alter its pharmacokinetic properties, potentially leading to improved solubility and cellular uptake compared to chlorambucil.

生物活性

Hydroxy chlorambucil is a derivative of chlorambucil, a well-known alkylating agent used primarily in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential advantages over its predecessor, chlorambucil.

This compound functions as an alkylating agent, which means it works by adding alkyl groups to DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism ultimately triggers apoptosis in cancer cells. The hydroxy group enhances solubility and may alter the compound's interaction with cellular targets compared to chlorambucil.

Efficacy in Cancer Models

Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cancer Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)19.39Induction of apoptosis
HT-29 (Colon)2.7DNA cross-linking
A2780 (Ovarian)21Reactive oxygen species production
K562 (Leukemia)5.0Cell cycle arrest at G2/M phase
HCC1937 (Breast)10Induction of apoptosis

Comparative Studies

Comparative studies between this compound and chlorambucil have shown that this compound may exhibit improved efficacy with reduced toxicity profiles. For instance, a study indicated that this compound had lower IC50 values in certain cell lines compared to chlorambucil, suggesting a more potent anticancer effect with potentially fewer side effects.

Case Studies and Clinical Trials

A notable clinical trial investigated the use of this compound in combination with rituximab for patients with MALT lymphoma. The preliminary results showed that patients receiving the combination therapy had a higher complete response rate compared to those treated with this compound alone. Specifically:

  • Complete Response Rate : 71% for this compound + rituximab vs. 62% for this compound alone.
  • Partial Response Rate : 18% for combination therapy vs. 25% for monotherapy.

These findings underscore the potential benefits of combining this compound with other therapeutic agents to enhance treatment efficacy while minimizing adverse effects .

属性

IUPAC Name

4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCORMODVLBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181641
Record name Hydroxy chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27171-89-7
Record name Hydroxy chlorambucil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC119101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxy chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy chlorambucil
Reactant of Route 2
Reactant of Route 2
Hydroxy chlorambucil
Reactant of Route 3
Hydroxy chlorambucil
Reactant of Route 4
Hydroxy chlorambucil
Reactant of Route 5
Hydroxy chlorambucil
Reactant of Route 6
Hydroxy chlorambucil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。